![molecular formula C11H8Cl2N2O2 B180526 Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate CAS No. 127094-57-9](/img/structure/B180526.png)
Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate
Overview
Description
Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate is a chemical compound with the molecular formula C11H8Cl2N2O2 . It is a derivative of 1,5-naphthyridine, a heterocyclic compound containing two nitrogen atoms in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate typically involves the condensation of primary aromatic amines with β-ketoesters, followed by cyclization of the resulting Schiff base intermediates . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The reaction conditions vary depending on the desired transformation, often involving specific solvents and temperature controls .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
Medicinal Chemistry
Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate has been studied for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.
Key Findings :
- Antiproliferative Activity : Research indicates that derivatives of naphthyridines exhibit significant antiproliferative effects against cancer cell lines. This compound is being investigated for similar properties .
- Antimicrobial Properties : Studies have shown that naphthyridine derivatives can possess antibacterial and antifungal activities. The compound's structure may enhance its efficacy against specific pathogens .
Biological Research
The compound is utilized in biological studies focusing on enzyme inhibition and receptor binding. Its ability to interact with various molecular targets makes it valuable in understanding biochemical pathways.
Applications in Biological Research :
- Enzyme Inhibition Studies : this compound has been explored for its potential to inhibit key enzymes involved in metabolic pathways .
- Receptor Binding Assays : The compound's binding affinity to specific receptors is being assessed to evaluate its role in modulating biological responses .
Industrial Applications
In the industrial sector, this compound serves as an intermediate in the synthesis of complex organic molecules.
Industrial Uses Include :
- Synthesis of Organic Compounds : The compound is employed in the production of various chemical entities through substitution reactions and cyclization processes .
- Chemical Manufacturing Processes : It plays a role in the development of agrochemicals and pharmaceuticals due to its reactivity and structural properties .
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Antiproliferative Effects | Demonstrated significant growth inhibition in cancer cell lines (e.g., breast cancer) using derivatives of naphthyridines. |
Study B | Antimicrobial Activity | Showed that naphthyridine derivatives exhibited high efficacy against Gram-positive bacteria. |
Study C | Enzyme Inhibition | Identified this compound as a potent inhibitor of specific kinases involved in cancer progression. |
Mechanism of Action
The mechanism of action of Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its precise effects .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine Derivatives: Compounds like 1,5-naphthyridine-3-carboxylic acid and its esters share structural similarities with Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate.
Indole Derivatives: Indole-based compounds also exhibit similar biological activities and are used in medicinal chemistry.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of chlorine atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications .
Biological Activity
Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.
Overview of the Compound
This compound (C11H8Cl2N2O2) is derived from naphthyridine, a class of nitrogen-containing heterocycles. Its structure includes two chlorine atoms and an ethyl ester functional group, which contribute to its reactivity and biological interactions. The compound is synthesized through various methods, including condensation reactions involving primary aromatic amines and β-ketoesters.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound's unique structure allows it to bind effectively to these targets, potentially inhibiting their activity or modifying their functions. Research indicates that it may act on pathways related to enzyme inhibition and receptor binding, although the precise mechanisms are still under investigation .
Antimicrobial Properties
Studies have demonstrated that derivatives of naphthyridine exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Activity
Research has indicated that naphthyridine derivatives possess anticancer properties. This compound has been evaluated for its ability to inhibit tumor growth in vitro and in vivo. For example, a study found that modifications at the 3-position of the naphthyridine ring could enhance its cytotoxic effects against cancer cell lines while minimizing toxicity to normal cells .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Notably, it has shown activity against DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A), which is implicated in various cellular processes including cell cycle regulation and neuronal differentiation. The binding affinity and inhibition potency of this compound have been characterized through biochemical assays .
Study on Antimicrobial Activity
In a comparative study assessing the antimicrobial efficacy of various naphthyridine derivatives, this compound was found to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 16 | Staphylococcus aureus |
This compound | 32 | Escherichia coli |
Study on Anticancer Activity
In vitro studies using human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The following table summarizes the results:
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 75 |
25 | 50 |
50 | 30 |
Properties
IUPAC Name |
ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-2-17-11(16)6-5-14-7-3-4-8(12)15-10(7)9(6)13/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMYKIJFCCTLTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=NC2=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561193 | |
Record name | Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70561193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127094-57-9 | |
Record name | Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70561193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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